N-butyl-4-[2-({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
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Properties
IUPAC Name |
N-butyl-4-[2-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S/c1-5-6-11-26-24(31)17-7-9-19(10-8-17)29-13-12-27-25(29)35-16-22(30)28-18-14-20(32-2)23(34-4)21(15-18)33-3/h7-10,12-15H,5-6,11,16H2,1-4H3,(H,26,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUYEVJFQKYJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-4-[2-({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound can be described by its chemical formula and structural components:
- Chemical Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.54 g/mol
The structure features a butyl group, an imidazole ring, and a trimethoxyphenyl moiety, contributing to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 357.54 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it induces G2/M phase cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Microtubule Disruption : It targets tubulin polymerization, leading to microtubule destabilization, which is a critical mechanism for its antiproliferative effects. This activity is particularly relevant in cancer treatment as it disrupts mitotic spindle formation .
- Aromatase Inhibition : The compound also displays aromatase inhibitory activity, which could be beneficial in hormone-dependent cancers like breast cancer .
Case Studies
Several studies have explored the efficacy of this compound:
- Study 1 : A study conducted on MCF-7 cells demonstrated an IC50 value of 52 nM, indicating potent antiproliferative effects. The mechanism involved the induction of apoptosis and significant cell cycle arrest .
- Study 2 : In another investigation involving triple-negative breast cancer cells (MDA-MB-231), the compound exhibited an IC50 value of 74 nM. This study highlighted its selectivity towards cancer cells over non-tumorigenic cells .
Computational Studies
Computational docking studies have been performed to predict the binding conformations of the compound within the colchicine binding site on tubulin. These studies suggest that the structural features of this compound enhance its affinity for tubulin, thereby supporting its role as a microtubule inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
